molecular formula C6H7FN2 B1390134 (5-Fluoropyridin-3-yl)methylamine CAS No. 23586-96-1

(5-Fluoropyridin-3-yl)methylamine

Cat. No. B1390134
CAS RN: 23586-96-1
M. Wt: 126.13 g/mol
InChI Key: RYICOVXDBBDCNT-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

In a Parr Bottle add 2,6-dichloro-3-cyano-5-fluoropyridine (20 g, 0.105 mol), ethanol (336 mL), triethylamine (24 mL), and 5% Pd/C (4 g). Place on a Parr Shaker Apparatus under 60 psi hydrogen for 1 h at ambient temperature. Filter the reaction mixture and bubble ammonia gas into filtrate for 10 min. Add Raney® nickel (5.2 g) and place on a Parr Shaker Apparatus under 500 psi hydrogen for 18 h at 60-70° C. Filter the reaction mixture and concentrate in vacuo. Dissolve in methanol and add 1N hydrogen chloride in ether until form a precipitate. Cool in an ice bath, filter off the precipitate, wash the solid several times with ether, and dry to give the title compound as the hydrochloride salt (12 g, 70%). MS (ES+) m/z: 127 (M+H)+. Dissolve the hydrochloride salt in water, add 0.1 N aqueous NaOH to adjust to pH 10, extract with DCM, dry the organic layer over Na2SO4, filter and concentrate to give the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
336 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]#[N:9])=[CH:6][C:5]([F:10])=[C:4](Cl)[N:3]=1.C(O)C.[H][H]>[Pd].C(N(CC)CC)C>[NH2:9][CH2:8][C:7]1[CH:2]=[N:3][CH:4]=[C:5]([F:10])[CH:6]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC(=C(C=C1C#N)F)Cl
Name
Quantity
336 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture
CUSTOM
Type
CUSTOM
Details
bubble ammonia gas into filtrate for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve in methanol
ADDITION
Type
ADDITION
Details
add 1N hydrogen chloride in ether until form a precipitate
TEMPERATURE
Type
TEMPERATURE
Details
Cool in an ice bath
FILTRATION
Type
FILTRATION
Details
filter off the precipitate
WASH
Type
WASH
Details
wash the solid several times with ether
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NCC=1C=NC=C(C1)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.